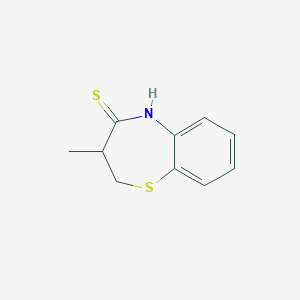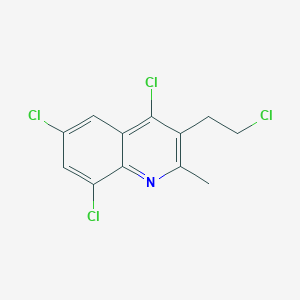
3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione, also known as Diltiazem, is a calcium channel blocker that is commonly used in the treatment of hypertension and angina pectoris. It was first synthesized in the 1960s and has since become a widely used medication due to its effectiveness and relatively low side effect profile. In addition to its clinical applications, Diltiazem has also been extensively studied in scientific research, with numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential future applications.
作用機序
3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione works by blocking the influx of calcium ions into cardiac and smooth muscle cells, which reduces the contractility of these cells and leads to vasodilation. This mechanism of action is similar to other calcium channel blockers, such as verapamil and nifedipine.
Biochemical and Physiological Effects
In addition to its clinical applications, 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has also been extensively studied for its biochemical and physiological effects. For example, 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been shown to reduce oxidative stress and improve endothelial function in animal models of cardiovascular disease. Additionally, 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been shown to have anti-inflammatory effects, as mentioned earlier.
実験室実験の利点と制限
3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has several advantages for use in lab experiments. It is relatively inexpensive and widely available, making it accessible to researchers. Additionally, its mechanism of action is well-understood, which makes it a useful tool for studying calcium signaling pathways. However, there are also limitations to using 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione in lab experiments. For example, its effects may be cell-type specific, which can make it difficult to extrapolate results to other cell types. Additionally, 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione may have off-target effects, which can complicate data interpretation.
将来の方向性
There are several potential future directions for research on 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione. One area of interest is its potential use in the treatment of various types of cancer. Additionally, there is ongoing research exploring the use of 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione in combination with other drugs for the treatment of cardiovascular disease. Finally, there is interest in exploring the potential anti-inflammatory effects of 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione in a variety of disease states.
合成法
The synthesis of 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione involves the reaction of 2,3-dichlorobenzyl chloride with thiourea to form 2,3-dichlorobenzylthiourea, which is then reacted with methyl acrylate to produce 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione. This synthesis method has been well-established and is commonly used in both academic and industrial settings.
科学的研究の応用
3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been extensively studied in scientific research, with numerous studies exploring its potential applications in a variety of fields. For example, 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been shown to have anti-inflammatory effects, with several studies demonstrating its ability to reduce inflammation in animal models of various inflammatory diseases. Additionally, 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been studied for its potential use in the treatment of various types of cancer, with several studies demonstrating its ability to inhibit tumor growth and metastasis.
特性
分子式 |
C10H11NS2 |
|---|---|
分子量 |
209.3 g/mol |
IUPAC名 |
3-methyl-3,5-dihydro-2H-1,5-benzothiazepine-4-thione |
InChI |
InChI=1S/C10H11NS2/c1-7-6-13-9-5-3-2-4-8(9)11-10(7)12/h2-5,7H,6H2,1H3,(H,11,12) |
InChIキー |
IHRVQEMNSFVBBD-UHFFFAOYSA-N |
SMILES |
CC1CSC2=CC=CC=C2NC1=S |
正規SMILES |
CC1CSC2=CC=CC=C2NC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-4-methyl-6-phenyl-N'-(3-pyridinylmethylene)furo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B293141.png)
![2-{[5-(2-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293142.png)
![2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B293144.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B293145.png)
![(4Z)-4-[(3-chlorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293149.png)
![5-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293150.png)

![4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B293159.png)
![N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293160.png)
![N-(4-Chlorophenyl)-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293161.png)
![N-Phenyl-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293162.png)
![7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B293164.png)
![5-(4-fluorobenzyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293165.png)
![10-{[4-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-10H-phenothiazine](/img/structure/B293167.png)